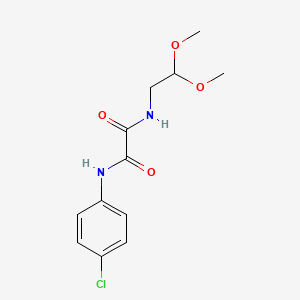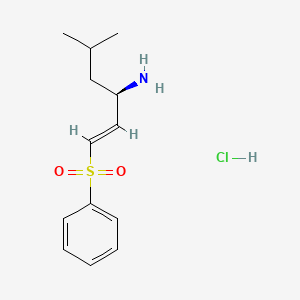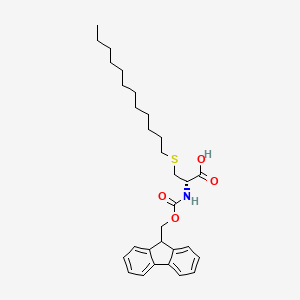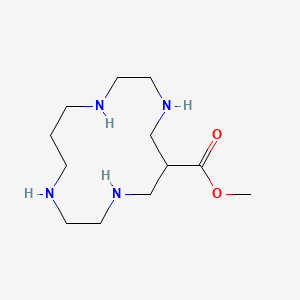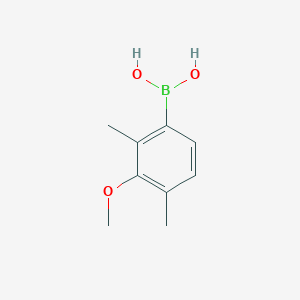
2,4-Dimethyl-3-methoxybenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Boronic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Protodeboronation of alkyl boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-methoxybenzeneboronic acid is characterized by a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methoxy group.Chemical Reactions Analysis
Boronic acids, including 2,4-Dimethyl-3-methoxybenzeneboronic acid, are known to participate in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions and can also be involved in Pd-catalyzed direct arylation .Aplicaciones Científicas De Investigación
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
2,4-Dimethyl-3-methoxybenzeneboronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid acts as a coupling partner, facilitating the bond formation with various halides under palladium catalysis.
Mecanismo De Acción
Target of Action
2,4-Dimethyl-3-methoxybenzeneboronic acid is an organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond-forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-Dimethyl-3-methoxybenzeneboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting potential for good bioavailability.
Result of Action
The molecular effect of the action of 2,4-Dimethyl-3-methoxybenzeneboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-3-methoxybenzeneboronic acid. For instance, the Suzuki-Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . , suggesting that environmental contamination could affect its stability and efficacy.
Propiedades
IUPAC Name |
(3-methoxy-2,4-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWBCRWPSXQKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)OC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-2,4-dimethylphenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



